molecular formula C11H7N3O2 B2404963 (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid CAS No. 2445816-06-6

(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid

Cat. No.: B2404963
CAS No.: 2445816-06-6
M. Wt: 213.196
InChI Key: PDNXQUAYNQWFFY-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Subsequent reactions introduce the cyano and prop-2-enoic acid functionalities.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions and solvent-free conditions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of specific kinases or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: (E)-2-Cyano-3-(1H-indazol-5-yl)prop-2-enoic acid is unique due to the presence of both the cyano and prop-2-enoic acid groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-8(11(15)16)3-7-1-2-10-9(4-7)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNXQUAYNQWFFY-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.